molecular formula C17H25N5O7 B13917276 N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B13917276
M. Wt: 411.4 g/mol
InChI Key: MDFNPXKMEUCWGJ-UBEDBUPSSA-N
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Description

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a propanamide group. Its intricate molecular architecture allows it to participate in a variety of chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. The process often includes the protection and deprotection of functional groups, selective oxidation, and coupling reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the purine base can be reduced to form alcohols.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalysts, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Shares the purine base structure but lacks the methoxyethoxy and propanamide groups.

    Guanosine: Similar to adenosine but with a different purine base.

    Tenofovir: An antiviral compound with a similar sugar moiety but different functional groups.

Uniqueness

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H25N5O7

Molecular Weight

411.4 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C17H25N5O7/c1-8(2)14(25)20-17-19-13-10(15(26)21-17)18-7-22(13)16-11(24)12(9(6-23)29-16)28-5-4-27-3/h7-9,11-12,16,23-24H,4-6H2,1-3H3,(H2,19,20,21,25,26)/t9-,11-,12-,16-/m1/s1

InChI Key

MDFNPXKMEUCWGJ-UBEDBUPSSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OCCOC)O

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OCCOC)O

Origin of Product

United States

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